molecular formula C9H8ClNO3 B8703144 Ethyl 3-chloro-5-formylisonicotinate

Ethyl 3-chloro-5-formylisonicotinate

Cat. No.: B8703144
M. Wt: 213.62 g/mol
InChI Key: HRZHPZGQPFIWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-5-formylisonicotinate is an ethyl ester derivative of isonicotinic acid, featuring a chloro substituent at position 3 and a formyl group at position 5 on the pyridine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive functional groups (chloro and formyl), which make it a versatile intermediate for constructing heterocyclic compounds or drug candidates.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

ethyl 3-chloro-5-formylpyridine-4-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-2-14-9(13)8-6(5-12)3-11-4-7(8)10/h3-5H,2H2,1H3

InChI Key

HRZHPZGQPFIWQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Ethyl 3-chloro-5-formylisonicotinate with two structurally related compounds: Ethyl 2-(benzylamino)-5-chloronicotinate () and Ethyl 6-acetyl-5-chloronicotinate (). Key differences in substituent positions, functional groups, and applications are highlighted.

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Substituents Functional Groups Molecular Weight
This compound N/A C₉H₈ClNO₃ Cl (3), CHO (5) Chloro, Formyl, Ester 213.62 g/mol
Ethyl 2-(benzylamino)-5-chloronicotinate 1706429-08-4 C₁₅H₁₅ClN₂O₂ Cl (5), BnNH (2) Chloro, Benzylamino, Ester 290.75 g/mol
Ethyl 6-acetyl-5-chloronicotinate 1429182-81-9 C₁₀H₁₀ClNO₃ Cl (5), Acetyl (6) Chloro, Acetyl, Ester 227.65 g/mol
Key Observations:

Substituent Positions :

  • The target compound has substituents at positions 3 (Cl) and 5 (CHO) on the isonicotinate ring, whereas the analogs feature substitutions at positions 2, 5, or 6 on nicotinate rings. Nicotinate and isonicotinate isomers differ in the carboxylate group’s position (pyridine ring positions 3 vs. 4), affecting electronic distribution and reactivity .

Functional Group Reactivity: The formyl group in this compound is highly electrophilic, enabling condensation reactions (e.g., formation of Schiff bases). The benzylamino group in Ethyl 2-(benzylamino)-5-chloronicotinate introduces hydrogen-bonding capability, which may enhance interactions with biological targets (e.g., enzymes or receptors) .

Physicochemical Properties

  • Solubility: The benzylamino group in Ethyl 2-(benzylamino)-5-chloronicotinate increases hydrophobicity, whereas the formyl group in the target compound may enhance polarity.
  • Stability: Aldehydes (formyl) are prone to oxidation, necessitating stabilizers in storage, while acetyl and benzylamino groups are more stable under ambient conditions.

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